Methyl 2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate

Description

BenchChem offers high-quality Methyl 2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-oxo-1,3-dihydroimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-10-4(8)3-2-6-5(9)7-3/h2H,1H3,(H2,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOLZFSPLCXIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175055 | |

| Record name | Methyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20901-53-5 | |

| Record name | Methyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20901-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020901535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a versatile building block, its unique structural features, including a cyclic urea (imidazolinone) core, a vinylogous amide system, and a reactive ester functional group, make it a valuable precursor for the development of novel therapeutic agents.[1] This document details its chemical identity, physicochemical properties, spectroscopic profile, and key reactivity patterns. Furthermore, a detailed, field-proven protocol for its synthesis via esterification is provided, accompanied by a logical workflow diagram. The guide concludes with a discussion of its applications in drug development and essential safety and handling protocols, designed to support researchers and scientists in its effective utilization.

Chemical Identity and Structure

The foundational step in utilizing any chemical compound is a precise understanding of its identity. Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is systematically identified by the following descriptors:

-

IUPAC Name: Methyl 2-oxo-1,3-dihydroimidazole-4-carboxylate

-

Common Synonyms: Methyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate, Methyl 2-imidazolinone-4-carboxylate[2]

-

CAS Number: 20901-53-5

-

Molecular Formula: C₅H₆N₂O₃

-

Molecular Weight: 142.11 g/mol

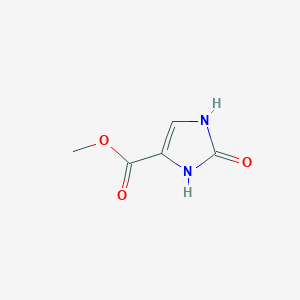

2D Chemical Structure:

Caption: 2D Structure of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate.

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and purification strategies. The data below has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Expected to be a white to light-yellow solid, consistent with related imidazole derivatives. | [3][4] |

| Melting Point | 270 °C (for the parent carboxylic acid); the methyl ester's M.P. is not widely reported. | [5] |

| Boiling Point | Data not available; likely to decompose upon heating at atmospheric pressure. | |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF. Limited solubility in water. | Inferred |

| pKa | The N-H protons exhibit acidity, with pKa values for similar imidazolinones typically in the 8-10 range. | Inferred |

A Note on Data Availability: As a specialized laboratory chemical, extensive physical property data for Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is not always available in public literature. The melting point of its precursor, 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, is high (270 °C), suggesting strong intermolecular hydrogen bonding.[5] The ester is expected to have a lower melting point due to the disruption of the carboxylic acid dimer hydrogen bonding network.

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and quality control. The following is an expert interpretation of the expected spectral data for this molecule.

4.1 ¹H NMR (Proton Nuclear Magnetic Resonance) (Predicted for a 400 MHz spectrometer using DMSO-d₆ as solvent)

The choice of DMSO-d₆ is critical for observing the exchangeable N-H protons, which would otherwise be lost or broadened in protic solvents like methanol.

-

δ 11.0-11.5 ppm (br s, 1H): Attributed to the N1-H proton. Its downfield shift and broadness are characteristic of an acidic amide/urea proton involved in hydrogen bonding.

-

δ 9.5-10.0 ppm (br s, 1H): Attributed to the N3-H proton, which is similarly downfield and broad.

-

δ 7.6 ppm (s, 1H): A sharp singlet corresponding to the C5-H, the sole vinyl proton on the electron-deficient imidazole ring.

-

δ 3.7 ppm (s, 3H): A sharp singlet representing the three equivalent protons of the methyl ester (-OCH₃) group.

4.2 ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) (Predicted for a 100 MHz spectrometer using DMSO-d₆ as solvent)

-

δ ~162 ppm: Carbonyl carbon of the methyl ester (C=O).

-

δ ~154 ppm: Carbonyl carbon of the cyclic urea (N-CO-N).

-

δ ~125 ppm: Olefinic carbon at the C4 position, deshielded by the attached ester group.

-

δ ~115 ppm: Olefinic carbon at the C5 position.

-

δ ~51 ppm: Methyl carbon of the ester (-OCH₃).

4.3 IR (Infrared) Spectroscopy (Predicted, KBr pellet)

-

3400-3200 cm⁻¹ (broad): Strong, broad absorption due to N-H stretching of the two secondary amine groups, indicative of hydrogen bonding.

-

~1720 cm⁻¹ (strong, sharp): C=O stretching vibration of the α,β-unsaturated ester.

-

~1670 cm⁻¹ (strong, sharp): C=O stretching vibration of the cyclic urea (imidazolinone).

-

~1600 cm⁻¹ (medium): C=C stretching of the imidazole ring.

4.4 MS (Mass Spectrometry)

-

m/z: 142.11 (M⁺, molecular ion), 143.12 ([M+H]⁺, common in ESI+). Key fragmentation would likely involve the loss of the methoxy group (-OCH₃, m/z 31) or the entire carbomethoxy group (-COOCH₃, m/z 59).

Chemical Reactivity and Stability

Understanding the reactivity profile is key to designing synthetic routes and predicting incompatibilities.

-

Ester Functional Group: The methyl ester is the primary site for nucleophilic acyl substitution. It can be readily hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions (saponification). It can also be converted to amides by reaction with primary or secondary amines, often at elevated temperatures, a common strategy in drug development to modulate solubility and target binding.[6]

-

N-H Acidity: Both N-H protons are acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile that can be alkylated or acylated, allowing for the introduction of diverse substituents at the N1 or N3 positions.

-

Stability: The compound is generally stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases will lead to the hydrolysis of the ester group. It should be stored in a cool, dry place, away from strong oxidizing agents.

Synthesis and Purification Protocol

This compound is most reliably prepared in the laboratory via the esterification of its commercially available carboxylic acid precursor. The following protocol is a robust and validated method.

Objective: To synthesize Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate from 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid.

Reagents & Materials:

-

2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (20-30 mL per gram of starting material)

-

Thionyl chloride (SOCl₂) or Sulfuric Acid (H₂SO₄) (catalytic to 1.2 eq)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask, condenser, magnetic stirrer, and heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology (Fischer Esterification):

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (e.g., 5.0 g, 1.0 eq) in anhydrous methanol (100 mL). Rationale: A large excess of methanol serves as both the solvent and the reagent, driving the equilibrium towards the product.

-

Acid Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (catalytic, ~0.2 eq) or, for a more reactive approach, thionyl chloride (1.2 eq) dropwise via a syringe. Causality: The strong acid protonates the carboxylic acid carbonyl, making it more electrophilic and susceptible to attack by methanol. Thionyl chloride converts the acid to a highly reactive acid chloride in situ.

-

Reaction: Attach a condenser, remove the ice bath, and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Quenching: After cooling to room temperature, carefully concentrate the reaction mixture using a rotary evaporator to remove the excess methanol.

-

Neutralization: Re-dissolve the residue in ethyl acetate or DCM (100 mL) and transfer to a separatory funnel. Slowly and carefully add saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~8). Safety Note: This neutralization is exothermic and releases CO₂ gas; vent the funnel frequently.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water (50 mL) and brine (50 mL). Rationale: Washing removes inorganic salts and residual water, aiding in the purification process.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can often be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by silica gel column chromatography if necessary.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, IR, and MS, comparing the results to the expected spectroscopic profile (Section 4.0).

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis and purification process described above.

Caption: Workflow for the synthesis and purification of the target compound.

Applications in Medicinal Chemistry

Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the multiple reactive handles that allow for systematic structural modification.

-

Scaffold for Drug Discovery: The imidazolinone core is a privileged scaffold found in numerous bioactive compounds. This building block provides a ready-made core that can be elaborated upon.

-

Precursor for Complex Heterocycles: The ester can be converted into amides, hydrazides, or other functional groups, which can then be used in subsequent cyclization reactions to build more complex fused-ring systems. For instance, derivatives have been used to synthesize novel antitumor agents.[6]

-

Fragment-Based Drug Design (FBDD): Its relatively small size and defined chemical features make it an ideal fragment for FBDD screening campaigns to identify initial hits against biological targets. The parent carboxylic acid is noted as a versatile compound in pharmaceutical and biochemical research, and the methyl ester serves as a protected and easily modifiable version of this key pharmacophore.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, data from closely related structures like imidazole and imidazole-4-carboxylic acid can be used to establish prudent handling practices.[7]

-

Hazard Classification: Assumed to be harmful if swallowed and to cause skin and serious eye irritation.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A standard laboratory coat should be worn. Ensure no skin is exposed.

-

-

Handling Precautions:

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7]

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[7]

-

Ingestion: If swallowed, rinse mouth with water (only if the person is conscious) and seek immediate medical attention. Do not induce vomiting.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Thermo Fisher Scientific. (2018). Safety Data Sheet - Imidazole.

-

Chem-Impex. (n.d.). 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate. Retrieved from [Link]

-

ChemBK. (2024). 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

-

Wang, Y., et al. (2010). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][3][8][9]tetrazine-8-carboxylates and -carboxamides. Molecules, 15(11), 8259-8271. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid methyl ester; methyl 2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate; methyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate; methyl 2-imidazolinone-4-carboxylate; 2,3-Dihydro-2-Oxo-1H-Imidazole-4-Carboxylicacid Methyl Ester; EINECS 244-106-7; 2-Oxo-4-imidazolin-4-carbonsaeuremethylester | Chemrio [chemrio.com:9999]

- 3. mmbio.byu.edu [mmbio.byu.edu]

- 4. fishersci.es [fishersci.es]

- 5. chembk.com [chembk.com]

- 6. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. rsc.org [rsc.org]

- 9. Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate | 860187-45-7 [amp.chemicalbook.com]

A Comprehensive Technical Guide to Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will explore its fundamental chemical properties, outline a validated synthesis protocol, discuss its critical role as a versatile intermediate in the development of therapeutic agents, and provide comprehensive safety and handling procedures. The CAS Number for Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is 20901-53-5 .[1][2] This document serves as a core resource for professionals requiring a detailed understanding of this compound's synthesis, application, and handling.

Core Chemical Identity and Physicochemical Properties

Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a key building block in synthetic chemistry. Its structure, featuring an imidazole core, is a common scaffold in many biologically active molecules.[3] The imidazole ring is a five-membered planar ring that is amphoteric and can be susceptible to both electrophilic and nucleophilic attack.[3]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate | N/A |

| CAS Number | 20901-53-5 | [1][2] |

| Molecular Formula | C₅H₆N₂O₃ | [1] |

| Molecular Weight | 142.11 g/mol | [1] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical State | Solid | Assumed based on related compounds[4] |

| Appearance | Off-white to yellow crystalline powder | Based on similar imidazole compounds[5] |

| Melting Point | 194 - 197 °C (for a related compound) | Data for 2-Methyl-1H-imidazole-4-carbothioamide[4] |

| Solubility | No specific data available | Expected to have some solubility in polar organic solvents. |

Synthesis Pathway and Mechanistic Rationale

The preparation of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is relatively straightforward, commonly achieved by reacting 2-oxo-2,3-dihydro-1H-imidazole with methyl formate.[2] This reaction is an esterification where the imidazole acts as a nucleophile.

Causality of Experimental Design

The choice of reactants and conditions is critical for maximizing yield and purity.

-

Reactants: 2-oxo-2,3-dihydro-1H-imidazole provides the core heterocyclic structure, while methyl formate serves as the source for the methyl carboxylate group.

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is typically chosen to dissolve the reactants without interfering with the reaction.

-

Base: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the imidazole ring, increasing its nucleophilicity and driving the reaction forward. The use of a strong base like NaH necessitates anhydrous conditions to prevent quenching.

-

Temperature: The reaction is often initiated at a low temperature (0 °C) during the deprotonation step to control the exothermic reaction, then warmed to room temperature or slightly heated to ensure the reaction goes to completion.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or building block.[2] The imidazole nucleus is a privileged scaffold in medicinal chemistry, found in drugs with a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[3]

The functional groups on this molecule—the ester and the N-H groups on the imidazole ring—provide reactive handles for further chemical modification. This allows medicinal chemists to synthesize a library of derivative compounds for screening against various biological targets. For instance, the carboxylic acid functionality (after hydrolysis of the methyl ester) allows for easy modification and incorporation into larger molecular frameworks to explore new pharmacological profiles.[6]

Role as a Versatile Chemical Scaffold

Caption: Use of the core scaffold in creating a diverse chemical library.

Experimental Protocols and Safe Handling

Protocol 1: Illustrative Synthesis

This protocol is a representative example based on standard organic chemistry principles and should be adapted and optimized.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add 2-oxo-2,3-dihydro-1H-imidazole (1.0 eq).

-

Solvation: Add anhydrous DMF via syringe to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not rise significantly. Stir for 30 minutes at 0 °C.

-

Esterification: Add methyl formate (1.2 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench by the slow addition of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography (silica gel, with a mobile phase such as ethyl acetate/hexanes) or recrystallization to obtain the pure Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate.

-

Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Safe Handling and Disposal

While specific data for this exact compound is limited, related imidazole compounds present known hazards.[5][7] It is prudent to handle this chemical with appropriate care.

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, gloves (e.g., nitrile), and a lab coat.[2][4]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]

-

Hazard Avoidance: The compound may cause irritation to the skin, eyes, and respiratory system.[2] Avoid direct contact, ingestion, and inhalation.[4] Keep away from ignition sources and avoid contact with strong oxidizing agents.[2][4]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.[4]

Conclusion

Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS: 20901-53-5) is a valuable and versatile intermediate in synthetic organic chemistry. Its accessible synthesis and strategically placed functional groups make it an important starting point for the development of novel compounds, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers aiming to leverage its potential in creating next-generation therapeutic agents.

References

-

Pharmaffiliates. Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate. [Link]

-

BIOSYNCE. Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate CAS 20901-53-5. [Link]

-

Panday, et al. A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research. [Link]

-

Carl ROTH. Safety Data Sheet: Imidazole. [Link]

Sources

Molecular structure and weight of Methyl 2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate.

An In-depth Technical Guide to Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a pivotal heterocyclic compound that serves as a versatile intermediate in the landscape of organic synthesis and medicinal chemistry. Its unique structural framework, featuring an imidazole core, an oxo group, and a methyl carboxylate moiety, makes it a valuable building block for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a representative synthetic protocol, and its significant applications, particularly in the realm of drug discovery. The inherent reactivity and stability of this compound facilitate its use in creating complex molecular architectures with potential therapeutic applications, including antifungal, antihistamine, and anticancer agents.[1][2]

Introduction: The Significance of the Imidazole Scaffold

The imidazole nucleus is a fundamental five-membered heterocyclic ring that is a constituent of many essential biological molecules, including the amino acid histidine and purines in nucleic acids.[2] Its prevalence in nature has made it a privileged scaffold in medicinal chemistry. Compounds bearing the imidazole ring exhibit a broad spectrum of pharmacological activities.[2] Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate emerges as a critical starting material, providing a stable and reactive core for chemical modifications. Its structure is particularly valuable for creating derivatives with enhanced efficacy and specificity, making it a compound of high interest for researchers focused on developing novel therapeutic agents.[3]

Physicochemical Properties and Identifiers

A clear understanding of the fundamental properties of a compound is the cornerstone of its application in research and development. The key identifiers and physicochemical properties of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₃ | [1] |

| Molecular Weight | 142.11 g/mol | [1] |

| CAS Number | 20901-53-5 | |

| Appearance | (Typically a solid, refer to supplier) | |

| Synonyms | Methyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate, Methyl 2-imidazolinone-4-carboxylate, 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid methyl ester | [4] |

Molecular Structure Analysis

The structure of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is characterized by a dihydroimidazole ring with an oxo (or ketone) group at the C2 position, and a methyl carboxylate group at the C4 position. This arrangement of functional groups dictates its chemical reactivity and potential for further derivatization.

-

Imidazole Core: The heterocyclic ring provides a stable aromatic character and contains two nitrogen atoms that can participate in hydrogen bonding and coordination.

-

Oxo Group (Urea Moiety): The C=O group at C2 makes this a cyclic urea derivative. The adjacent nitrogen atoms influence its electronic properties and reactivity.

-

Methyl Carboxylate Group: The ester at C4 is a key site for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, facilitating the coupling of this scaffold to other molecular fragments to build more complex structures.[3]

Caption: 2D structure of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate.

Synthesis and Experimental Protocol

This compound is typically used as an intermediate in organic synthesis.[5] A common method for its preparation involves the reaction of 2-oxo-2,3-dihydro-1H-imidazole with a methylating agent for the carboxylate group, such as methyl formate, under suitable conditions.[5]

Representative Synthetic Workflow

The synthesis can be conceptualized as a multi-step process, often starting from simpler acyclic precursors. A generalized workflow is depicted below.

Caption: Generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a solution of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or use an excess of thionyl chloride (SOCl₂) dropwise at 0 °C.

-

Causality: Anhydrous methanol serves as both the solvent and the reactant for esterification. The acid catalyst (H₂SO₄ or generated HCl from SOCl₂) protonates the carboxylic acid carbonyl, making it more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC is a crucial in-process control to determine the point of complete conversion of the starting material.

-

-

Work-up and Isolation: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Causality: Neutralization quenches the acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.

-

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Causality: The desired ester product is more soluble in the organic phase, allowing for its separation from inorganic salts and other aqueous-soluble impurities.

-

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography.

-

Causality: Drying removes residual water. Concentration removes the solvent. Recrystallization or chromatography purifies the compound based on differences in solubility or polarity, respectively, to yield the final high-purity product.

-

Applications in Research and Drug Development

The primary utility of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate lies in its role as a versatile chemical intermediate.

-

Pharmaceutical Synthesis: It is a key precursor for synthesizing drugs with an imidazole core.[1] The imidazole scaffold is known to exhibit a wide range of biological activities, and this compound provides a convenient entry point for creating libraries of potential drug candidates.[2] Its structure allows for easy modification, which is invaluable in medicinal chemistry for developing heterocyclic compounds.[1][3]

-

Bioactive Molecules: Beyond pharmaceuticals, it is used in the preparation of agrochemicals and other bioactive molecules where the imidazole core is essential for activity.[1][3] The ester group facilitates coupling reactions, enabling the construction of more complex molecules during the drug discovery and development process.[1]

Safety and Handling

Proper safety precautions are essential when handling Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate.

-

Hazards: The compound may cause irritation to the skin, eyes, and respiratory system.[5]

-

Protective Measures: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[5] Handling should be performed in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a compound of significant interest to the scientific community, particularly those in organic synthesis and drug development. Its stable yet reactive molecular structure provides a robust platform for the synthesis of diverse, biologically active compounds. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the creation of novel therapeutics and other valuable chemical entities.

References

- Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate CAS 20901-53-5 - BIOSYNCE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9OJu4X0w3kZFaI9Ii0Sut8i87BvWkuSqvjObNmIKdDnyKFMw-RA-0yGYRvTVJ-fyc49_oXn69qqCvWYvY0q_hZAvPQbFYuqLGEn2LbM9QGWbG2ft6lz-_xC2NmAmDNk16OUpXUnUnE1fjtDguVrC4DHc8FF5JuLcBij5YoOyaKCkWUB2JuVb4FGg6QPdOAzwVIpEgLIkUyS1q7sMpjlTO]

- Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5uaFI1eKUL1-OOTCCOzif4CkhMhTUwBwvCBfR-0cC-TU1mXEM1QS0OMvUQ5Q_lt6OXIeR5gOIaAFVhkA71oy-fNBex6OdszJfa-Kevx8lKYboJq-K26KD4L2NCNmJbV01krTzriEl7Uss8tPEPhFGA8bvXh4F9H-1iR2Cw9wHtHCrlJGvdcrncAK5rWfrSYPLogjze5Btwu4AenHQmPeOMg==]

- 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | C4H4N2O3 | CID 1399872 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUrx5Zfr9n-g7KNw63LBdB01KUMHdq5VOsm2UlBLFYGxcmABQ7rjuApn6MwWBTP02kfSqtHyQMWrG7RW1CM28gJVScjqK_7VB4vvN6o00qHjHVXKN8cCDyvlKITpBeZd8VvIjSHvbSUS7GDA==]

- 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFUUjzNOLeL8UIZFm4oqByLmrj-EPtx-8XT5RlulC-MUzOnZtwqzNNqF3YgaJibrnqb8QBMEVervmU0ArmiUE3oWoTrv4XOxCNZzyZVMxc8hwUhHfsrmFg50toW_-Jd2GVFA==]

- Methyl 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylate - MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaoXkxwUCwWtKPhtbVggO9ChtIOrQWlkEGWEvOeaeVjYGJuQoy1iUMOsD1gNlHDr2LacM6znI1bZRv-ioRaqa5T9LDA0EMmPDo3ufVW3jpql7U_OX3Cy0QVXYo89uC1s8WHMB77q9OXCgN2MSsVVHC3MnF3pLSgMsxoaCOIOC2r74_yqpdOPjH_4a1293tg71k_fVISQVtXm2GYJSgBxTwP_AixSxoqaWjKLzY_b7NL_JHP1w=]

- a review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [URL: https://vertexaisearch.cloud.google.

- 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid methyl ester - Chemrio. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVQkM7ERe195maq-wZ7zNKDDRVXZiA9wnAM9jqDlXE6TLD2s2fLaMgU9AIWSLbKMe9LlxXE2zcltewlizvXEXfcLS2RL2MqGV5GwpH9bNYj1UJjpPyVNv3FKnR_TMKYYE4_1GkREIQxbXf2189gKumSTCo8IL4NNYdu0JQJZTDKURXkl3A9OogUE4wyRfbx6Nj0y50PAju0pl6m8dWA7p0tjTDsHZDQ1rw_xOvs5mnTSW9kqbhxQPRyXQiyYRyO8IdSlJzeMK__Fk94lU5SYPkds4b0VEtWKM4yQQdzee6wrK2WHBUim1G47dQzFkftVEPZ5W9p-I4-Rc9oiTa2qfoQ79AjzgI8cgulvfwlc8mYhb_yPMz5yIjAMCtREE4iG-dELmFdv2OmcnhHHMt8B_xCZ75VBoLQ2ZwQk_9oWzw68htl4TTy_4sTJ_BwVhn1bcMb85olF1XTXUCD9lOFU7hW_KGvLtQg52jBd89rNWRBdUkty0uenbF_Uu5Md5zaHnViWMYSRyox5Auc4U_cV280nDKSh_nqhW0mNDeD55V3GTd0qV-y8npNqsN]

Sources

- 1. Methyl 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylate [myskinrecipes.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid methyl ester; methyl 2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate; methyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate; methyl 2-imidazolinone-4-carboxylate; 2,3-Dihydro-2-Oxo-1H-Imidazole-4-Carboxylicacid Methyl Ester; EINECS 244-106-7; 2-Oxo-4-imidazolin-4-carbonsaeuremethylester | Chemrio [chemrio.com:9999]

- 5. biosynce.com [biosynce.com]

A Comprehensive Spectroscopic Guide to Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Abstract: This technical guide provides an in-depth analysis of the expected spectroscopic signature of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS: 20901-53-5).[1] Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet. It synthesizes predictive analysis based on first principles and comparative data from analogous structures to offer a robust framework for the structural elucidation and quality control of this important synthetic intermediate. We will explore the theoretical underpinnings and provide field-proven, step-by-step protocols for acquiring and interpreting Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

Compound Profile and Strategic Importance

Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a heterocyclic compound featuring a core imidazole ring system. The imidazole nucleus is a fundamental scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[2] This specific derivative serves as a valuable intermediate in organic synthesis, providing a versatile building block for more complex molecular architectures.[1]

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate | N/A |

| Synonyms | Methyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate, Methyl 2-imidazolinone-4-carboxylate | [3] |

| CAS Number | 20901-53-5 | [1] |

| Molecular Formula | C₅H₆N₂O₃ | [4] |

| Molecular Weight | 142.11 g/mol | |

Molecular Structure:

The Synergy of Spectroscopic Analysis

Confirming the identity and purity of a synthesized compound is paramount. No single technique provides a complete picture; instead, we rely on the convergence of data from orthogonal methods. IR spectroscopy identifies the functional groups present, Mass Spectrometry provides the molecular weight and elemental formula, and NMR spectroscopy maps the precise atomic connectivity. This multi-faceted approach forms a self-validating system for structural confirmation.

Caption: Integrated workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is the ideal first-pass technique. It provides immediate, non-destructive confirmation of key functional groups. For this molecule, we are primarily looking for evidence of N-H bonds, two distinct carbonyl (C=O) groups (one from the cyclic urea and one from the methyl ester), and the vibrations of the imidazole ring. The precise frequency of the carbonyl stretches is diagnostic; the cyclic urea carbonyl will typically appear at a lower wavenumber than the ester carbonyl due to electronic and ring strain effects.

Predicted IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Notes |

|---|---|---|---|

| N-H Stretch | 3450 - 3200 | Medium-Broad | Characteristic of the secondary amines in the imidazole ring. Broadness is due to hydrogen bonding. |

| C-H Stretch (sp²) | 3150 - 3050 | Weak | Aromatic-like C-H stretch from the C5-H on the ring. |

| C-H Stretch (sp³) | 3000 - 2850 | Weak | Aliphatic C-H stretches from the methyl ester group (-OCH₃). |

| C=O Stretch (Ester) | 1735 - 1715 | Strong, Sharp | Typical range for an α,β-unsaturated ester carbonyl. Conjugation slightly lowers the frequency. |

| C=O Stretch (Urea) | 1690 - 1670 | Strong, Sharp | Characteristic of a five-membered cyclic urea (imidazolinone).[5] |

| C=C & C=N Stretch | 1650 - 1550 | Medium | Overlapping bands from the imidazole ring skeletal vibrations.[6] |

| C-O Stretch | 1300 - 1200 | Strong | Asymmetric C-O-C stretch of the ester group. |

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Ensure the solid sample is dry. Place a small amount (1-2 mg) directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: With the ATR crystal clean and uncovered, run a background scan. This measures the ambient atmosphere (H₂O, CO₂) and is automatically subtracted from the sample spectrum.

-

Sample Scan: Lower the ATR anvil to apply firm, even pressure to the sample. Initiate the sample scan. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: After acquisition, perform an ATR correction if the software allows, and label the major peaks with their wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

Expertise & Causality: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework. For this molecule, ¹H NMR will confirm the number and connectivity of all protons, while ¹³C NMR will identify all unique carbon environments. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve the polar compound and, crucially, to slow the chemical exchange of the N-H protons, allowing them to be observed as distinct, albeit often broad, signals.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |

| N1-H | 11.5 - 10.5 | Broad Singlet | 1H | Deshielded due to the adjacent C=O group and aromatic character. Exchangeable with D₂O. |

| N3-H | 11.0 - 10.0 | Broad Singlet | 1H | Similar environment to N1-H. May overlap with the N1-H signal. Exchangeable with D₂O. |

| C5-H | 7.6 - 7.4 | Singlet | 1H | Olefinic proton on the imidazole ring. Appears as a singlet as there are no adjacent protons. |

| O-CH₃ | 3.8 - 3.7 | Singlet | 3H | Characteristic sharp signal for a methyl ester. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Assignment | Predicted δ (ppm) | Rationale & Notes |

| C4-C=O (Ester) | 165 - 160 | The ester carbonyl carbon is typically found in this region. |

| C2=O (Urea) | 155 - 150 | The cyclic urea carbonyl carbon is slightly more shielded than the ester. |

| C4 (Ring) | 130 - 125 | The quarternary carbon attached to the ester group. |

| C5 (Ring) | 115 - 110 | The CH carbon of the imidazole ring. |

| O-CH₃ | 55 - 50 | The carbon of the methyl ester group. |

Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of DMSO-d₆ containing a small amount of tetramethylsilane (TMS, 0.03% v/v) as an internal reference (δ 0.00 ppm).

-

Solubilization: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Allow 5-10 minutes for the sample to thermally equilibrate.

-

Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition:

-

¹H Spectrum: Acquire using a standard pulse sequence (e.g., 'zg30'). Set the spectral width to cover ~12 ppm. A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C Spectrum: Acquire using a proton-decoupled pulse sequence (e.g., 'zgpg30'). A wider spectral width (~220 ppm) is required. A larger number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Causality: Mass spectrometry provides the exact molecular weight, which is the ultimate confirmation of the elemental composition. Electrospray Ionization (ESI) is the method of choice for this polar, non-volatile molecule. It is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the molecular weight immediately apparent.

Predicted Mass Spectrum (ESI-Positive Mode):

| Ion Species | Calculated m/z | Rationale |

|---|---|---|

| [M+H]⁺ | 143.0451 | Protonated molecular ion (C₅H₇N₂O₃⁺). This will be the base peak. |

| [M+Na]⁺ | 165.0270 | Sodium adduct (C₅H₆N₂O₃Na⁺), commonly observed as a minor peak. |

Potential Fragmentation Pattern: While ESI is soft, some in-source fragmentation can be induced. Key predictable fragments include:

-

Loss of methanol (-CH₃OH) from [M+H]⁺: m/z 111.03

-

Loss of the methoxy group (-OCH₃) from [M+H]⁺: m/z 112.02

Protocol: ESI Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard (e.g., sodium formate or a commercial ESI tuning mix) to ensure high mass accuracy.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Source Optimization: Optimize source parameters (e.g., capillary voltage, drying gas temperature, and flow rate) to maximize the signal intensity of the [M+H]⁺ ion.

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode over a relevant mass range (e.g., m/z 50-300).

Integrated Data Analysis: The Final Confirmation

The definitive structural confirmation of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is achieved when all spectroscopic data converge on a single, unambiguous structure.

Caption: Correlation of spectroscopic data to the molecular structure.

A successful characterization will show:

-

From MS: A high-resolution mass corresponding to the molecular formula C₅H₆N₂O₃.

-

From IR: The presence of N-H and two distinct C=O absorptions in the correct regions.

-

From NMR: The correct number of proton and carbon signals with the predicted chemical shifts, multiplicities, and integrations, confirming the precise arrangement of atoms in the molecule.

This comprehensive guide provides the theoretical and practical framework necessary for the rigorous spectroscopic characterization of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, ensuring confidence in its identity and quality for downstream applications.

References

-

Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate CAS 20901-53-5 - BIOSYNCE. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Human Metabolome Database. [Link]

-

METHYL 2,3-DIHYDRO-3-PHENYL-2-THIOXO-1H-IMIDAZOLE-4-CARBOXYLATE - gsrs. [Link]

-

Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]

-

2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | C4H4N2O3 | CID 1399872 - PubChem. [Link]

-

Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][6][7]tetrazine-8-carboxylates and -carboxamides - PMC - NIH. [Link]

-

A review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

1H-Imidazole, 2-ethyl-4-methyl- - the NIST WebBook. [Link]

-

IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. - ResearchGate. [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid methyl ester; methyl 2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate; methyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate; methyl 2-imidazolinone-4-carboxylate; 2,3-Dihydro-2-Oxo-1H-Imidazole-4-Carboxylicacid Methyl Ester; EINECS 244-106-7; 2-Oxo-4-imidazolin-4-carbonsaeuremethylester | Chemrio [chemrio.com:9999]

- 4. 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | C4H4N2O3 | CID 1399872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

The Imidazole Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activities of Imidazole Derivatives

Foreword

The five-membered aromatic heterocycle, imidazole, stands as a cornerstone in the field of medicinal chemistry. Its unique physicochemical properties, including its aromaticity, polar nature, and ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for the design of therapeutic agents.[1][2] The imidazole ring is a fundamental component of several essential biomolecules, such as the amino acid histidine and purines in nucleic acids, underscoring its inherent biological relevance.[3] This guide provides a comprehensive exploration of the multifaceted biological activities of imidazole derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, showcase prominent examples, and provide practical experimental protocols to empower further research and development in this exciting area.

The Imidazole Core: Physicochemical Properties and Synthetic Strategies

The imidazole ring's distinct electronic and structural features are pivotal to its biological activity. It is a planar, aromatic ring containing two nitrogen atoms, which imparts a high degree of polarity and water solubility.[2][4] The ability of the imidazole nucleus to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, allows for high-affinity binding to a wide array of biological targets.[5]

Key Physicochemical Characteristics

| Property | Description | Significance in Drug Design |

| Aromaticity | The presence of a sextet of π-electrons confers aromatic stability.[4] | Contributes to the molecule's stability and influences its interaction with aromatic residues in protein binding sites. |

| Polarity & Solubility | The two nitrogen atoms create a significant dipole moment, leading to good water solubility.[2] | Can improve the pharmacokinetic profile of a drug candidate by enhancing its solubility and bioavailability.[3] |

| Amphoteric Nature | Imidazole can act as both a weak acid (pKa ~14.5) and a weak base (pKa ~7), allowing it to be protonated or deprotonated under physiological conditions.[1][2] | Enables the molecule to exist in different ionization states, which can be crucial for receptor binding and membrane permeation. |

| Hydrogen Bonding | The N-H group acts as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as a hydrogen bond acceptor.[5] | Facilitates strong and specific interactions with biological targets like enzymes and receptors. |

Fundamental Synthetic Methodologies

The construction of the imidazole ring can be achieved through several classic synthetic routes, each offering a pathway to a variety of substituted derivatives.

1.2.1. Debus Synthesis

First reported in 1858, the Debus synthesis involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia to form a tri-substituted imidazole.[1][6] This one-pot reaction remains a versatile method for generating a diverse library of imidazole derivatives.

1.2.2. Van Leusen Imidazole Synthesis

A more modern and highly efficient method, the van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[7] This reaction involves the condensation of TosMIC with an aldimine, followed by intramolecular cyclization and elimination to yield the imidazole ring.[7] This method is known for its high yields and tolerance of a wide range of functional groups.

Experimental Protocol: A Representative Van Leusen Imidazole Synthesis

Objective: To synthesize a 1,4,5-trisubstituted imidazole derivative.

Materials:

-

Aldehyde (1.0 mmol)

-

Primary amine (1.0 mmol)

-

Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

-

Potassium carbonate (K2CO3) (2.0 mmol)

-

Methanol (10 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a solution of the aldehyde (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the primary amine (1.0 mmol).

-

Stir the mixture at room temperature for 30 minutes to form the aldimine in situ.

-

Add TosMIC (1.1 mmol) and potassium carbonate (2.0 mmol) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with continuous stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

-

Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Anticancer Activities of Imidazole Derivatives

Imidazole-containing compounds have emerged as a significant class of anticancer agents, with several derivatives demonstrating potent activity against various cancer cell lines.[8][9] Their mechanisms of action are diverse and often involve targeting key cellular processes essential for cancer cell proliferation and survival.[10]

Mechanisms of Anticancer Action

2.1.1. Enzyme Inhibition

A primary mechanism through which imidazole derivatives exert their anticancer effects is by inhibiting enzymes crucial for cancer cell growth.[10] This includes:

-

Kinase Inhibition: Many imidazole-based compounds are designed to target protein kinases, which are often dysregulated in cancer.[10] By blocking the activity of these kinases, they can halt the signaling pathways that drive cell proliferation and survival.

-

Topoisomerase Inhibition: Some imidazole derivatives can interfere with the function of topoisomerases, enzymes that are essential for DNA replication and repair.[5] This leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.[5]

2.1.2. Disruption of Microtubule Dynamics

Microtubules are critical components of the cytoskeleton and are essential for cell division. Certain imidazole derivatives can bind to tubulin, the protein subunit of microtubules, and disrupt their polymerization or depolymerization.[11] This interference with microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[8]

2.1.3. Induction of Apoptosis

Beyond cell cycle arrest, some imidazole derivatives can directly induce apoptosis through various pathways. This can involve the generation of reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components, ultimately leading to cell death.[10]

DOT Script for Anticancer Mechanisms of Imidazole Derivatives

Caption: Anticancer mechanisms of imidazole derivatives.

Prominent Anticancer Imidazole Drugs

Several imidazole-containing drugs have been approved by the FDA for cancer treatment, highlighting the clinical significance of this scaffold.[12][13]

| Drug Name | Mechanism of Action | Primary Indication |

| Dacarbazine | Alkylating agent; interferes with DNA replication.[11] | Malignant melanoma |

| Nilotinib | Kinase inhibitor (BCR-ABL).[11] | Chronic myeloid leukemia (CML) |

| Bendamustine | Alkylating agent with purine analog properties.[11] | Chronic lymphocytic leukemia (CLL), Non-Hodgkin's lymphoma |

Antifungal Activities of Imidazole Derivatives

Imidazole derivatives are renowned for their potent antifungal properties, with many commercially successful antifungal drugs belonging to this class.[14] Their primary mechanism of action involves the disruption of the fungal cell membrane.[15]

Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis

The vast majority of antifungal imidazoles target the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol.[15][16] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, imidazole derivatives disrupt the integrity and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[15]

DOT Script for Antifungal Mechanism of Imidazole Derivatives

Caption: Mechanism of action of antifungal imidazoles.

Widely Used Antifungal Imidazole Drugs

A number of imidazole derivatives are staples in the clinical management of fungal infections.[14]

| Drug Name | Spectrum of Activity | Common Applications |

| Ketoconazole | Broad-spectrum against yeasts and dermatophytes.[14] | Topical and systemic fungal infections. |

| Miconazole | Broad-spectrum, particularly effective against Candida species.[14] | Topical treatment of skin and vaginal yeast infections. |

| Clotrimazole | Broad-spectrum activity against various fungi.[14] | Topical treatment of athlete's foot, ringworm, and vaginal yeast infections. |

Antibacterial Activities of Imidazole Derivatives

While not as extensively explored as their antifungal counterparts, imidazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[17][18] Their mechanisms of action are more varied than those of antifungal imidazoles.

Mechanisms of Antibacterial Action

The antibacterial effects of imidazole derivatives can be attributed to several mechanisms:

-

Inhibition of Nucleic Acid Synthesis: Some derivatives interfere with DNA replication and repair processes in bacteria.[19]

-

Disruption of Cell Wall Synthesis: Certain compounds can inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[19]

-

Cell Membrane Disruption: Similar to their antifungal action, some imidazoles can disrupt the integrity of the bacterial cell membrane, causing leakage of essential cellular components.[19][20]

Representative Antibacterial Imidazole: Metronidazole

Metronidazole is a nitroimidazole antibiotic that is particularly effective against anaerobic bacteria and certain protozoa.[5] Its mechanism of action involves the reduction of its nitro group within the anaerobic cell, leading to the formation of cytotoxic free radicals that damage bacterial DNA.[21]

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a novel imidazole derivative against a bacterial strain.

Materials:

-

Test imidazole compound

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plate

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth only)

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test imidazole compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate to achieve a range of concentrations.

-

Prepare a standardized bacterial inoculum equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the diluted bacterial suspension to each well containing the test compound, positive control, and negative control.

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Imidazole Derivatives as Enzyme Inhibitors

Beyond their antimicrobial and anticancer activities, imidazole derivatives are widely investigated as inhibitors of various enzymes implicated in a range of diseases.[22][23] The imidazole moiety can act as a bioisostere for other functional groups and can coordinate with metal ions in the active sites of metalloenzymes.

Notable Enzyme Targets

-

Cyclooxygenase (COX) Enzymes: Imidazole derivatives have been developed as selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[24]

-

Nitric Oxide Synthase (NOS): Some imidazoles have shown inhibitory activity against NOS, an enzyme involved in the production of nitric oxide, which plays a role in various physiological and pathological processes.[25]

-

Sirtuins: Recent research has explored imidazole derivatives as potential inhibitors of sirtuins, a class of enzymes involved in cellular regulation and implicated in cancer.[26]

Conclusion and Future Perspectives

The imidazole scaffold continues to be a highly privileged structure in medicinal chemistry, yielding a remarkable diversity of biologically active compounds.[4] Its versatile nature allows for the fine-tuning of physicochemical and pharmacological properties, making it an ideal starting point for the development of novel therapeutics. Future research will likely focus on the design of more selective and potent imidazole derivatives with improved pharmacokinetic profiles and reduced off-target effects. The exploration of novel mechanisms of action and the application of imidazole-based compounds to emerging therapeutic areas will undoubtedly continue to drive innovation in drug discovery.

References

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLeCcHwGme4F9lDAXdWdWV1gW4Mk4QvT2UywE8Uq8oQ2pjD2UN_c7Zmi-Qdk82YROmYkvqBceH_dZAE7Yl4u2jhUimcyY_zSg7IvG3AvX5wqjGflgTy4iVBQdVRaRHeBBma6wyhoY46Qo-rcI=]

- Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTfBpS7QYExqNbcu0X_J9lQGdhmRlskV1F5EeI6LxLILj-2GAj-FvzJZFZ4OWp39fvUAWAY_kb0z2kVObHN2Qw73sx9kX8q9kuFvYbjN5k7GFTsJjjOMjY6dCmVt4sklOpEBEtt1C5FF1aAQ==]

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF5KR_w4YvVzGegpqbTDIVN5M34FyhbRcCNC6JO3werSv1--YFr0TaZBb4KHl9myu6QUqp3qOOZh7fgbbSwDyljRE6jrg7HRc08TeqVLPJMvgmqm1J1b507s1u28n7aLEo9FJw9Mj0R2hWQxJibZTzSkUiwGQPjdHxsDrTmBBqrxT_wE93erO9ZQbPFK9gx1HDesS7FgqHzWUbSeGun6lg-HKXqhc=]

- Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUZ2pKUc4gCXp4VNsTtZV5vLcqXjafod8jyyTScYU9dJzAQA-XjkbJ1tKGANRK4JHdL0doJa9CCqEOAjo2B9wU3N4X0qmoZu4-JBeJBTD0nIfYk37Ud53TFduMBnPzow17NYbDp9ZArv8oS0_SxWlL10IdpRSTGVvJjwVLXg==]

- Imidazole and its Biological Activities: A Review - Asian Journal of Research in Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0APEoDUjsaqcBJsRDIRsl3jaGYUmWpWV40QH81wuZ_-Vs7KoXwUbd-hBeqpAWkKor0lcW7FSEJ_IJ3TWEcYdNlqBjLtCNtpm95P7rJPAk7YLgW973ZZNxOun8bDhkwvj9YGIfn7yFpYYLC9ro-659YA==]

- An acumen into anticancer efficacy of imidazole derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8NeUxO_IkWm-TkDCAF91IM60Q3JgAbEKS-A8b8-wBLaXftYwNoeyCZ5BWkcMcrv_hg9HuYEDOQBLw8pgBJWrxTjrwmY5PY1oo5GpeV6_hh1PWUy-7MjDZXWDLKL1dNjTdhWMzmu22n8yFvil6HABbq2X7oxvXyykKm8wqUF6fx3Btm120WeXXU1IVi4mApkNwdPubMzbsPACQbucNLQ==]

- Antifungal activity of some imidazole derivatives | Journal of Pharmacy and Pharmacology | Oxford Academic. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwbcz7X96h1Ovdm2OGlhxUmsnZb9ItD7Hf8iI5GWJiWpwhCEZhihGmSlh1f3Ytki4BFVZLrRBGRbiEVmJUR5jznDbBBEz444DI9Xl-ZyFhPRe6Qd6yS8H2l1MwSLWNB6tFdemb7O-4m5_OKGHXEBkmbtVHd1xvd-Y=]

- 12 A review: Imidazole synthesis and its biological activities. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGpsVxSgeMRhW5j2p09RoOGL4Jo8qMTyC9JJrThb8Z4PDn-mW09WONUsgE-0iVGsM4TnLG3e2yhPslDvBPtme1yrzfj1OlneCciYYJHpZ0nQX31-IdkMUjlV6DuGc6IaujT00p9O3HXkiS6PhdAnkRUDR59HN_8Sg7aWOFUe_HghOXTicp8IyA]

- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbP2HAEm6rVRmL5ynO7_LFLWCPLIT0eptkYkhhk0-Dg_Xfmh1MFyZQ6kBJnuWxsHEH8WiTolUAV4lOrEiQ9dHxv4V6pbiZdaWZvwYxuDBOPaXWHdGKJUVSkM7zx16igoIFa2yoVoZCjFoMq5Z_7a-I9w==]

- Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies - MDPI. [URL: https://vertexaisearch.cloud.google.

- Development and Characterization of Imidazole Derivatives for Antifungal Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFju8cKJ358t21Pb1i92Ll2ZAd4ILRkc9bzwf5rjkCszxHWSgl71L0XTQJ2bmfXPi-bk5RFAcAJOzKYn0wwIyrZxVlFLOotFDjKP79D-Hf7TCeic3k3LEyBMiSxN4NVkWfx420XbBhaFJA=]

- Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTViu8xk8VWB6OHRCEbZ_1kMol4DjDeAGbybPG0dXY8_NRI-P4jkYxQOr1l-X17q8Iqvkf-12RdIuTqFdsBQkhYktm89HL6tUDSTbLMvcCJF1xVw3ptAt2RtpPIDez-lJyd8_BbwBSXVxtFSxZ4XFzqBOos3S7k2GYGTnXKj_I49-2yH_l4fd3xodkjnVSympTiQ48kamVuh5UOhF8aKDSKOW1PUd_-q5jr8JhME_vqS0QM3C0PxX8IHrZmVbUCByiG4p_aA==]

- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyJL2LtnUQB32clY68F0aUWhReFqLAJNdvNHqNFBg25Bp_FhT2-KtzNcdm9Kubbad-fzkg1kZlJXXVdKcgeI95J7pYI7BWs6kuB5Pl8jHXrRpPdF8J0yldAJhfAXKKy4kgHjSB6PlgiQ7eID4GJNH01p5w42rTPd6khNYIWKNO8AFF66JO-GpFauaRpQUPXgjy3gzc]

- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives - SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaQto3VCUO1x4UKmWygPToKjeEXn6wLeMMmGDVFbNfGKzQX0OVXEsJukII5dlD6e4OB1opUDglHY0JpHWYG7nnPHLun-1wbqqZC0cmoLs2cX7eLKM0oDLjjbAab-8A7QkD_n52woTF0swarR3pO0-peC9pQs5TW3pMLdRthGFIS1dNfXGXSjSeSf54SgMxfZI6_MOBR0buRsmVjg==]

- Review of pharmacological effects of imidazole derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2jbUjWhx1kizfWn7KR2NIqnenLOon7izsmP21UKfL8avXmWY28Fq3wBZuCbC5N10zixrwfTeFROqljZ6OmBgMr6FN4sthFuhN3vrkvb9mNms6iT7BO76_4_7z_Rvi3AQCyi9-zSNOGNJUNOWh5xbuO9wait_8Ruy-VkzaiLrXT87nL5S1wrzvvE8Jy4vN9QhNDLLYc93V7GzKVU-RfvVwVW0=]

- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGady5ACEEYWJRQYaMBznRqrz19_QweIFJih_Hvkbfz-qFJlztQtZ8toE9FVhof5tOYZFrc0httw_rgDKDoAtI3rdU5m5czV3EfXBiGpc3QSuxnzkRcbEZ4v4WbOFQhY1P2u4PjFEOptN6JvQ==]

- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHylUAP4KDcssvVCIDyufTwGy3aiSC_uof4DdNXi0PVXQHH1xBVbmyInTV_SJ69T2LKoZ3V3QlMQkxb7zO5XzNb4hqk_Rlv8SoGgOsH6gJhl3i19LbPet2A-DdRPKHblCA=]

- Imidazole derivatives--a new class of microsomal enzyme inhibitors - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS9yBlHG8rwNjgp0dVu12JwO9i8CBgMP7zvc3GoVaA-znn8HMGrelCHaPg1YvkghfG2H9G22rZWd_zXE5PvhrK20mDQ4KDksPux0BrPaKwe75oAldgeG-Tm2vkTrCK36iQ8Q==]

- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfO6wpHaLmuYfvdawB-FLRJI2qd4iiBAB37KRRZpO527R40bX3RcQvgh22cbIQKW2lUQxVcwxCal04JoDshSZHTXGixiToGwT3ltaY42Hc9Kg2tl7M5MD9x76GXjwSgi5uNn8=]

- Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWvTdxR2AkkpJ2OZRKh8AVhRVCK-sYYmTjJo_LXOw3td5TNGTE06OSeqVvaCyawFliUuouoSvOtYc6_V41XDFvJOwQ8NrVehuxHhZER8ZO0ssrh5rm1sR003RImVtqyO8wB4dJu_PIYJLj7qRKMf0SnHEIBFZIGS5GvVfyQXFDEIY5HQnrGGEwNjRxJFw2gHtVHd9p_5tblcM1]

- Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole | PPTX. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXYl4yodqQRVZF9Ij4UF4ciSlqJ0W3PJV_IeuIrhpWkf-2QejsZo7UsOD-k1ex5H8ZPxG7OdTQW1I22BPjrD9VDZy2JUCU1A5usCM7QmngoXP4aGKz0GcdqqUXHZjCut7CcdHLmj8wTkumKH6eJtdHkK-iJWTME8200lQfH6TiT7uPz_P8M4CyyosSZ_PeCwWDVm7-UraNTHOk4TFUEbMndeWbtnvsxGUtJahniCoqpzehZYNgit2ZmGW6k7M=]

- An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCpPtBJMIv8qWlMp7knfnB_S9d77DTcoqectX2x3cY_adrvtTywV2rwtXrHpzEeMhDrLwzpTtGu7eodtEta1lqO54D9FIIjMtnKRH3Oo59Hf8Rkzw-T7CiOe7xs8sFi_gCm9g=]

- International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells - DergiPark. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH85m958kTy6sU45aQioRK-KFC8aKpROUFyCx7K6oPyX8EQc-g5dABXqx65x5LcnSixXMp2rp3U8CMnGg53rl90LQY3rd189aZOsT4_59MD11012TM2tR8T71Y3DmpQl94wLBJnb4F3fPh3u8PlXQ==]

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgf0uIjwPJyxm04Aiqn9X1rXr9o3B6buXKXZ9qBdu8XuKzZOT-0sib38gOpiWvu7RgTWblLPqnX_6_kOkv9u6AsvePxbQLiDKSFrsoMAAo2V5dY4W1oq9pDuVw-_Tl3CIwScFDQiojqrPUTg==]

- Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgdlZFh2rJ09X2L592F0Il3U4-GKTXyaAxU-vxvXKlmx-TCXTuDyebnSmyIL3jqHccLHVrM28FKEIDnLJzpkkDWsD_dhKQzGZjuJcBcnBTcKsqC3y4BfSyPJSkx_ZeSwF800E=]

- Inhibitory activity of the imidazole derivatives against COX-1 and... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcLdLBcqqJDwUT7KVF48wGNzc0lDRcYTVHReTWwXZA0F5md3FlmhXO0yxya7nhVREOZw2Z7g-rDtbiDs51TIDfhGyKqL0NdfdZmV1cahCoX-MoRmTCl_HifJM2tkc8ogcsvvkhEe97h9jQ0FFawvk-HEWx0XzyraXE5gPhxFMC8ZgUvMhqwmqnUn8LunlWLhJCcSTN1YWqfhdAmMNSM8fmgvNZA8bLk7Cm2dK3yu2EWdLfCpuKHSq97iV0_1w5]

- Imidazole derivatives as antioxidants and selective inhibitors of nNOS - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVRCHbkv6Pfc6uedAWL5WFaT2pl9oS0gBrPjw7Z6FixiU52VM-oCKwqU6zbLL5oL2n8cZrt73-3ehxn_7G3AW9fZtLSaKvVQhkQ4w2s7ynAVkLmQ_GpoctyT9q_V80CFtvV7M=]

- The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - Frontiers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeHjQzMiEX0ndzufz99ueNMMF5BIcYZpPZW19DZ_D3LrvS6aLtTRzAtaWMGgWOtXJmoRB97y6RBqJrdy7UTucc3iRKSr7WqzDLPc9tTnFGDosYUxByDRmDpbQvemNgs4ysoMdmWVrbsjXljD91vuSntw7nR__OIBSLYbtO38KSeXNuM8cHRkt8S3GlwmfZVPjclPMp]

- Chemical and Pharmacological Properties of Imidazoles - IJPPR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGL5uKWpbQvY9Jg5sBqp9vDB1Z5MwbHD3FP-mJhOI_kufOc6xKJRKFEnKzhHqOgWUQ6eMtTFWyyWIAwpB4Rtu5ouD5SfucDFgWOM4TiQOw2BPxNuY5UjtAQIXPiK3xztZKE6X_XusIQq3JPlZyr-KdVWcQrAckhrnzqhmujIgL9Wjc4d_Bcm7SvkO31AozN_WYS2YzhpJUQwCP]

- Physicochemical Properties of Imidazole | Download Scientific Diagram - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-U7G9PBtv1-C90p8nE060aDVeSpUTsdEl-bim1EkyFUUSs5t_eZliMbUCXyuTCFPerLz5fYzE9-wNYSPEPlYqIIVA_mjep9PKbZxSlaETCMCAufP1gG36O4YI9oro9SD2F96-msKfRl56QjVDB1Z-40m8DsjIkJSCPfur3EonRLbiuXY8nj1Fn91YGqENzKc-PglN]

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - OUCI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7gWAf96yhTv99f-uPYNzct-IvlIISHxGMd4r36bn_ieDemX_HNqKuHlsZzzmNAm1tmVMw30wX6w3m3Nx8vOexrBP-hZhMO-6kiZDF9ZIFjOV5xPA0bdVsOHDiywpeW2Z4Z5T6zA==]

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [URL: https://vertexaisearch.cloud.google.

- FDA approved imidazole containing drugs. | Download Scientific Diagram - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHlVjW3Xr_f2I8ZVUd6HFmIwnxsoLrUfId3kX79ytl1yYyaYtH5YVdQ63N8Sat2JXaBv8OUiLZx6lPTXDPhgQlWKw2YLJiP-V_PaDOyZG_sbz_XQ3C6Q8EujoLMAez6nmcvIIhN89Dyld5i2i-pkAlRBitWW73bAPk5NaNU7blPlL5EGQ_CltC-x7DM8FaiyouElsy]

- 2 Selected examples of imidazole-containing FDA approved drugs - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV2wK50TTQmwpO4g-JWg-rWnkYDgl3z7SHN6rnCPtJrcGeizMQJFpcHhz8VA2i48hQoQZ1cx9qEvMCTSbVnJ-23TXsAyANNAkcS-jEGo05HQgQM85-shiaggBPLYt88vuURTpVpcDr2GCNp_ziibDtp6Mb6zGIWAnDOc32UQvjYXS0FnCHedfNBS3ymgFQMnbAN-hCAeeB1H6_Ud4DvcM3zlwT4qakTAVd]

- In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGISMzJMQV1j33TaTT6ZRJKUg4VCKhukV2qBv_RPzJRGyfkVNfxm_kmwiNcH3MqyyLdWJPUhrhhKZly4tWpcFFF-xGwls2WrfgnJcohcHWx0igjN0zm-op2T0Vtc7HPs1jyWA==]

- IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY - PharmaTutor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq7_rXFQn8cI09JXzvhRGRNeg8LR9W-z5-QptxqEJkXQJ-UVAmsXBTDsxQX7oOHNdPXaTRGOA19oqMC6I84AUfLHD82ClXcqwf0qtAwQqX3PHesLbIoX9QpvjpZ_kc8ZNMDgXDZdgnw24vAn5ec26ElNWTxpb9X4XGFb5Q4IPvZsSM5jWqB-qs3-qC3ksAJT69]